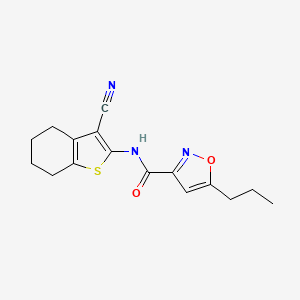

![molecular formula C8H4F3N3O2 B5578794 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Mesoionic compounds, including the oxatriazolium-5-olates, are synthesized through various methods, often involving the cyclodehydration of N-acyl-N-alkyl-α-amino acids with reagents such as trifluoroacetic anhydride. This process typically yields mesoionic compounds with a trifluoromethyl group, which significantly influences their reactivity and stability. The interconversion and cycloaddition reactions of these compounds have been explored, highlighting their versatility in synthetic applications (Hanley et al., 1979).

Molecular Structure Analysis

The molecular structure of mesoionic oxatriazolium-5-olates is characterized by a five-membered ring containing nitrogen and oxygen atoms, contributing to their unique electronic properties. Structural studies, including X-ray crystallography, have provided insights into their conformation and the influence of substituents on their geometric arrangement. These studies reveal the planarity of the triazine ring and its inclination relative to other aromatic systems in the molecule, which affects its reactivity and interactions (Fun et al., 2011).

Chemical Reactions and Properties

Oxatriazolium-5-olates undergo various chemical reactions, including cycloadditions and transformations into other heterocyclic systems. These reactions are often influenced by the mesoionic structure, the presence of the trifluoromethyl group, and the solvent and temperature conditions. Regioselective attacks by nucleophiles such as phenylhydrazine can yield diverse products, showcasing the compound's chemical versatility (Kawase et al., 2008).

Physical Properties Analysis

The physical properties of mesoionic compounds like oxatriazolium-5-olates are closely related to their molecular structure. The presence of the trifluoromethyl group significantly impacts their physical characteristics, including solubility, boiling points, and stability. These properties play a crucial role in their applicability in various organic reactions and their behavior in different solvents.

Chemical Properties Analysis

The chemical properties of 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate are marked by its mesoionic nature, which contributes to its reactivity towards nucleophiles and electrophiles. The compound's ability to undergo ring transformations, cycloadditions, and serve as an intermediate in the synthesis of fluorinated heterocycles highlights its chemical versatility and utility in organic synthesis. The effect of the trifluoromethyl group on its reactivity and the potential for regioselective reactions further underscore its significance in chemical research (Saijo et al., 2010).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Derivatives of meso-ionic 1,2,3,4-oxatriazolium-5-aminides and 1,2,3,4-tetrazolium-5-olates, including compounds similar to 3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate, have been prepared and characterized. Their interconversion and reactions with p-chlorophenyl isocyanate, leading to 1,3-dipolar cycloadditions, exemplify their potential in synthesizing novel cyclic compounds (Hanley, Ollis, & Ramsden, 1979).

Luminescent Properties

- Europium(III) complexes with bidentate nitrogen donors, including derivatives of heterocyclic β-diketonate ligands similar to the compound of interest, exhibit remarkable luminescent properties. These complexes demonstrate the importance of substituent ligands in enhancing quantum yields and lifetimes, which could be leveraged in luminescent materials and optical applications (Biju, Raj, Reddy, & Kariuki, 2006).

Polymerization Initiators

- Ionic trifluoromethanesulphonates (triflates), related to the trifluoromethyl group in the compound, have been studied for their solvation properties and reactivity in polymerization processes. These studies provide insights into designing novel polymerization initiators and understanding the role of highly electronegative groups in organic reactions (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Catalysis

- Scandium trifluoromethanesulfonate, a compound with a related trifluoromethyl group, is highlighted for its exceptional catalytic activity in acylation reactions. This underscores the potential of incorporating such trifluoromethyl groups into catalysts for enhancing reactivity and selectivity in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Propriétés

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]oxatriazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-1-2-4-6(5)14-12-7(15)16-13-14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFBRRTXRMKWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)[N+]2=NOC(=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

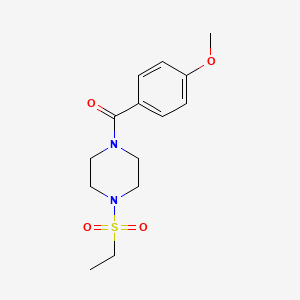

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

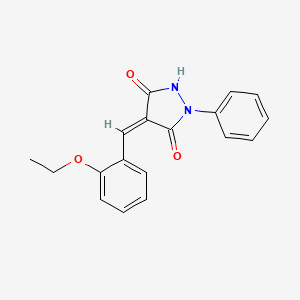

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

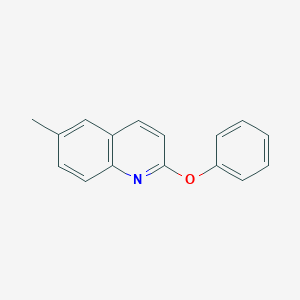

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)azepane](/img/structure/B5578762.png)

![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)

![N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)

![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)

![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)